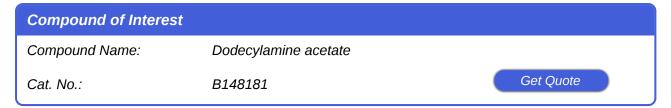


# Dodecylamine acetate chemical structure and properties

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## Dodecylamine Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dodecylamine acetate** (DDA) is a cationic surfactant belonging to the class of primary amine salts. It is formed through the neutralization of dodecylamine with acetic acid. This compound is characterized by a 12-carbon aliphatic chain (dodecyl group) which imparts significant hydrophobic properties, and a protonated amino group that provides a hydrophilic character. This amphiphilic nature underlies its utility in a wide range of industrial and research applications, including as a surfactant, corrosion inhibitor, and antimicrobial agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of **dodecylamine acetate**, with a focus on its antimicrobial activity. Detailed experimental protocols for the determination of its fundamental properties are also presented.

## **Chemical Structure and Identification**

**Dodecylamine acetate** is the salt formed from the reaction of a primary amine, dodecylamine, and a weak acid, acetic acid. The chemical structure consists of a dodecylammonium cation and an acetate anion.



Systematic Name: Dodecylammonium acetate Common Names: **Dodecylamine acetate**, Laurylamine acetate CAS Number: 2016-56-0[1] Molecular Formula: C<sub>14</sub>H<sub>31</sub>NO<sub>2</sub>[2][3]

Molecular Weight: 245.41 g/mol [1]

## **Physicochemical Properties**

The physical and chemical properties of **dodecylamine acetate** are summarized in the table below. It is typically a white to off-white crystalline solid at room temperature.[2][3] Its amphiphilic nature dictates its solubility, being soluble in organic solvents and having limited solubility in water, where it can form micelles.[1][4]

Property	Value	Reference
Appearance	White to off-white crystalline solid	[2][3]
Melting Point	50-70 °C	[2][3]
Boiling Point	Varies with atmospheric pressure	[2][3]
Solubility	Soluble in alcohols and other organic solvents. Limited solubility in water.	[2][3][4]
pKa (of dodecylamine)	10.63	[5]

## **Applications in Research and Industry**

**Dodecylamine acetate**'s properties make it a versatile compound with several applications:

- Surfactant and Emulsifier: As a cationic surfactant, it is effective in reducing surface tension and is used in detergents, cleaning agents, and as an emulsifier to stabilize oil-water mixtures.[1][2][3]
- Corrosion Inhibitor: It can form a protective film on metal surfaces, thereby preventing corrosion, particularly in the oil and gas industry.

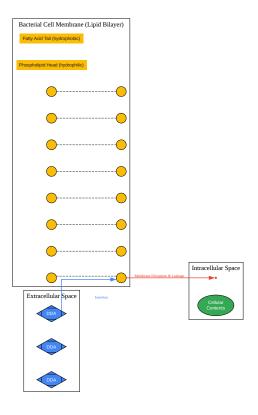


- Antimicrobial Agent: Dodecylamine acetate exhibits antimicrobial properties against a range
  of microorganisms.[1][4] This is a key area of interest for its application in disinfectants and
  preservatives.
- Chemical Intermediate: It serves as a precursor in the synthesis of other specialty chemicals. [2][3]

## **Antimicrobial Activity and Mechanism of Action**

While specific quantitative data on the Minimum Inhibitory Concentration (MIC) of **dodecylamine acetate** against various bacterial strains is not widely available in peer-reviewed literature, its antimicrobial activity is well-recognized.[1][4] As a cationic surfactant, the primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.

The positively charged dodecylammonium ion is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The hydrophobic dodecyl chain then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.





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#### Mechanism of Action of **Dodecylamine Acetate**

## **Experimental Protocols**Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of dodecylamine acetate.

#### Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Dodecylamine acetate sample
- Spatula
- Mortar and pestle (if needed)

#### Procedure:

- Sample Preparation: Ensure the **dodecylamine acetate** sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to
  collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample
  into the sealed end. Repeat until a sample column of 2-3 mm is achieved.
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Set the heating rate to a rapid increase (e.g., 10-15 °C per minute) to get an approximate melting range.
  - Allow the apparatus to cool.



- For a more accurate measurement, repeat the process with a new sample. Heat rapidly to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

### **Determination of Solubility (Shake-Flask Method)**

Objective: To determine the solubility of **dodecylamine acetate** in a given solvent.

#### Materials:

- Dodecylamine acetate
- Selected solvent (e.g., water, ethanol)
- Conical flasks with stoppers
- Orbital shaker or magnetic stirrer
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Method for quantification (e.g., gravimetric analysis, spectroscopy)

#### Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of dodecylamine acetate to a known volume of the solvent in a conical flask.
- Equilibration: Seal the flask and place it on an orbital shaker or use a magnetic stirrer.
   Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: Allow the solution to stand undisturbed at the same constant temperature for the solid to settle.
- Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter to remove any undissolved solid.
- Quantification:
  - Gravimetric Method: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear filtrate to the dish. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute). Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference in weight gives the mass of dissolved dodecylamine acetate.
  - Spectroscopic Method: If dodecylamine acetate has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must first be prepared using solutions of known concentrations.
- Calculation: Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solute and the volume of the solvent used.

## Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

Objective: To determine the lowest concentration of **dodecylamine acetate** that inhibits the visible growth of a specific bacterium.

#### Materials:

- Dodecylamine acetate stock solution
- Sterile 96-well microtiter plates
- Bacterial culture in the logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)



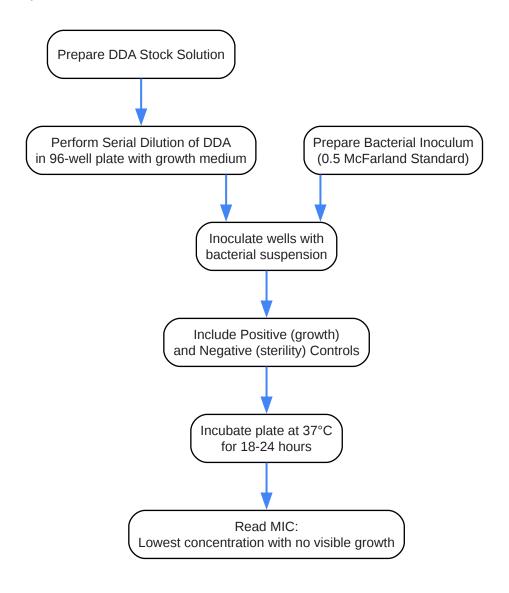
- Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
- Micropipettes and sterile tips
- Incubator

#### Procedure:

- Preparation of **Dodecylamine Acetate** Dilutions:
  - Prepare a series of twofold dilutions of the dodecylamine acetate stock solution in the growth medium directly in the 96-well plate.
  - $\circ$  For example, add 100  $\mu$ L of MHB to wells 2 through 12. Add 200  $\mu$ L of the stock solution to well 1. Transfer 100  $\mu$ L from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.
- Inoculum Preparation:
  - Grow the test bacterium in MHB to the logarithmic phase.
  - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute this suspension in MHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation:
  - Add 10 μL of the prepared bacterial inoculum to wells 1 through 11.
  - Well 11 (no drug, with inoculum) serves as the positive growth control.
  - Well 12 (no drug, no inoculum) serves as the negative control (sterility control).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.



Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the
lowest concentration of dodecylamine acetate in which there is no visible growth (i.e., the
first clear well).



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Workflow for MIC Determination

### Conclusion

**Dodecylamine acetate** is a commercially important cationic surfactant with a range of applications stemming from its amphiphilic nature. Its role as a corrosion inhibitor and, notably, as an antimicrobial agent, makes it a subject of interest for both industrial and research purposes. The provided experimental protocols offer a foundation for the systematic evaluation



of its physicochemical and biological properties. Further research to quantify its antimicrobial efficacy against a broader spectrum of microorganisms would be beneficial for the development of new applications in drug development and material science.

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